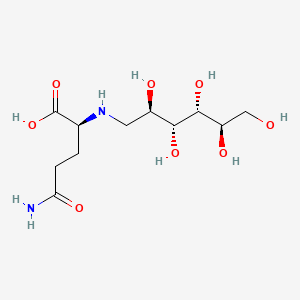
Mannopine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mannopine is a hexitol derivative that is D-mannitol in which the hydroxy group at position 1 is replaced by the alpha-amino group of L-glutamine. It is produced in crown gall tumours induced in a wide range of dicotyledenous plants by Agrobacterium tumefaciens. It has a role as a plant metabolite. It is a hexitol derivative, a dicarboxylic acid monoamide, a secondary amino compound, an amino acid opine, a non-proteinogenic L-alpha-amino acid and a L-glutamine derivative. It derives from a D-mannitol.
Applications De Recherche Scientifique
Plant Biotechnology
Mannopine plays a crucial role in plant transformation systems, particularly in the context of genetic engineering. The this compound synthase gene (mas) is often used as a marker in Agrobacterium-mediated transformation processes. This section discusses various applications of this compound in plant biotechnology.
Gene Transformation
This compound is utilized as a selectable marker in plant transformation systems. The this compound synthase promoter has been shown to enhance the expression of transgenes in plants, facilitating the development of genetically modified organisms (GMOs). For instance, studies have demonstrated that the use of this compound as a selection marker allows for the successful regeneration of transgenic plants under selective conditions that would otherwise be lethal to non-transformed plants .
Enhanced Gene Editing
Recent advancements have integrated this compound into CRISPR/Cas9 systems to improve gene editing efficiency in woody plants. The this compound synthase promoter has been employed to drive the expression of Cas9, resulting in higher mutation rates compared to traditional promoters like CaMV 35S. This approach has been particularly effective in species such as Populus, where the mutation rate was reported to reach up to 75% .
Microbial Ecology
This compound also serves as an important compound in microbial ecology, particularly concerning its interactions with soil bacteria and its role in quorum sensing.
Quorum Sensing
Research has indicated that this compound can induce quorum-dependent behaviors in certain bacterial populations. For example, studies have shown that the presence of this compound can activate conjugative transfer mechanisms among bacteria, enhancing genetic exchange and adaptability within microbial communities . This application is significant for understanding microbial dynamics and developing biotechnological applications that rely on bacterial cooperation.
Case Studies
Several case studies exemplify the applications of this compound in research:
Case Study 1: this compound as a Selectable Marker
In a study involving Arabidopsis thaliana, researchers utilized this compound as a selectable marker to develop transgenic lines resistant to specific herbicides. The success rate of transformation was significantly improved when employing the this compound synthase promoter, demonstrating its effectiveness as a tool for generating genetically modified plants .
Case Study 2: Enhanced Gene Editing Efficiency
Another notable case involved the application of the this compound synthase promoter in enhancing CRISPR/Cas9 gene editing efficiency in poplar trees. By driving Cas9 expression with this promoter, researchers achieved unprecedented mutation rates, facilitating rapid advancements in genetic studies related to wood formation and stress responses .
Tables
| Application Area | Specific Use Case | Outcome/Impact |
|---|---|---|
| Plant Biotechnology | Gene transformation using this compound | Improved regeneration of transgenic plants |
| Genetic Engineering | Enhanced CRISPR/Cas9 efficiency | Mutation rates up to 75% |
| Microbial Ecology | Quorum sensing induction by this compound | Enhanced genetic exchange among bacteria |
Propriétés
Numéro CAS |
87084-52-4 |
|---|---|
Formule moléculaire |
C11H22N2O8 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
(2S)-5-amino-5-oxo-2-[[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentanoic acid |
InChI |
InChI=1S/C11H22N2O8/c12-8(17)2-1-5(11(20)21)13-3-6(15)9(18)10(19)7(16)4-14/h5-7,9-10,13-16,18-19H,1-4H2,(H2,12,17)(H,20,21)/t5-,6+,7+,9+,10+/m0/s1 |
Clé InChI |
VPRLICVDSGMIKO-SZWOQXJISA-N |
SMILES |
C(CC(=O)N)C(C(=O)O)NCC(C(C(C(CO)O)O)O)O |
SMILES isomérique |
C(CC(=O)N)[C@@H](C(=O)O)NC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
C(CC(=O)N)C(C(=O)O)NCC(C(C(C(CO)O)O)O)O |
Key on ui other cas no. |
87084-52-4 |
Synonymes |
mannopine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















